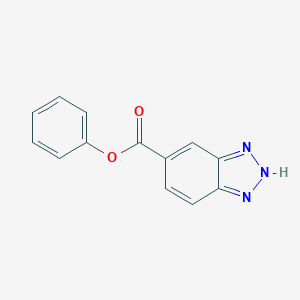

![molecular formula C15H12N4OS B274076 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as MPTP, is a synthetic compound that was accidentally discovered to cause Parkinson's disease-like symptoms in humans. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. Despite its toxicity, MPTP has been widely used in scientific research as a tool to study Parkinson's disease and dopaminergic neurons.

Wirkmechanismus

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.

Biochemical and Physiological Effects:

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease in animal models results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, bradykinesia, and rigidity. It also causes non-motor symptoms such as sleep disturbances, cognitive impairment, and depression. 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease has been shown to mimic many aspects of the human disease, making it a valuable tool for scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a model for Parkinson's disease in laboratory experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, its ability to mimic many aspects of the human disease, and its reproducibility. However, there are also limitations to using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, including its toxicity, its potential to cause non-specific effects, and its inability to fully replicate the human disease.

Zukünftige Richtungen

For research involving 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include the development of new therapeutic interventions for Parkinson's disease, the identification of biomarkers for early diagnosis and disease progression, and the investigation of the underlying mechanisms of the disease. Additionally, there is a need for further research to better understand the limitations and potential non-specific effects of using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a model for Parkinson's disease.

Synthesemethoden

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be synthesized through a multistep process involving the condensation of 2-thiohydantoin with 3-bromoacetophenone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The final product is obtained after recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively used in scientific research as a model for Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease in animal models has been used to study the pathophysiology of the disease, as well as to test potential therapeutic interventions.

Eigenschaften

Produktname |

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |

|---|---|

Molekularformel |

C15H12N4OS |

Molekulargewicht |

296.3 g/mol |

IUPAC-Name |

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |

InChI |

InChI=1S/C15H12N4OS/c1-9-11-12(18-17-9)14(20)19(15-16-7-8-21-15)13(11)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,17,18) |

InChI-Schlüssel |

MMOJCOHLWFFTRZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(N(C(=O)C2=NN1)C3=NC=CS3)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=C2C(N(C(=O)C2=NN1)C3=NC=CS3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)

![5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)

![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)

![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)

![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)

![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)